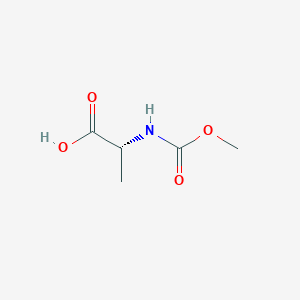![molecular formula C6H10O2 B069049 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 190895-93-3](/img/structure/B69049.png)
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol, also known as MBOH, is a bicyclic compound that belongs to the family of oxabicyclohexanes. MBOH has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been widely studied in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology. In organic chemistry, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been used as a starting material for the synthesis of other compounds, such as chiral lactones and amino alcohols. In medicinal chemistry, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been used as a tool compound to study the mechanism of action of certain receptors and enzymes.
Wirkmechanismus
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol exerts its biological effects through its interaction with specific receptors and enzymes in the body. For example, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to bind to the GABA-A receptor, which is involved in regulating neuronal activity in the brain. 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. These interactions lead to various biochemical and physiological effects in the body.
Biochemische Und Physiologische Effekte
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to have various biochemical and physiological effects in the body, including sedative, anxiolytic, and anticonvulsant effects. 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has also been shown to improve cognitive function and memory in animal models. Additionally, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and well-characterized chemical properties. However, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its interactions with other receptors and enzymes in the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol and its potential therapeutic applications.
In conclusion, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is a unique and versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research on 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol can be synthesized through a multi-step process involving the reaction of cyclohexene oxide with methyl magnesium bromide, followed by the addition of water and acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol.
Eigenschaften
CAS-Nummer |
190895-93-3 |
|---|---|
Produktname |
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O2/c1-6-4(7)2-3-5(6)8-6/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
IJHHHVZMORSGSL-UHFFFAOYSA-N |
SMILES |
CC12C(CCC1O2)O |
Kanonische SMILES |
CC12C(CCC1O2)O |
Synonyme |
6-Oxabicyclo[3.1.0]hexan-2-ol, 1-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



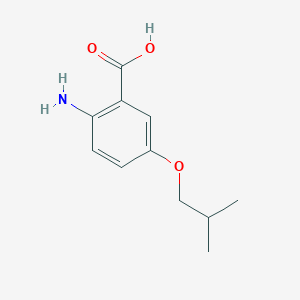
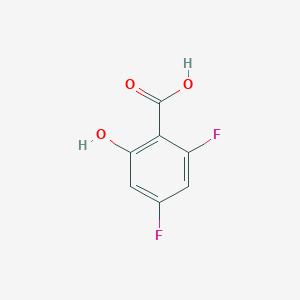
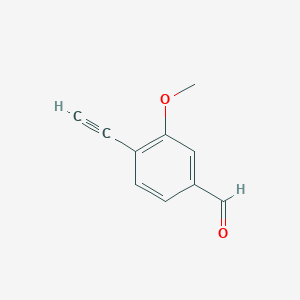
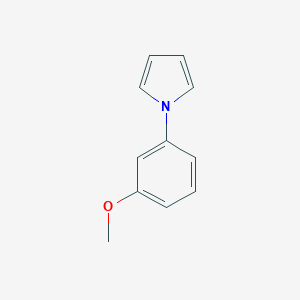
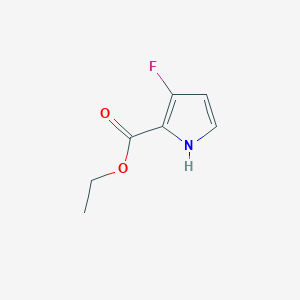
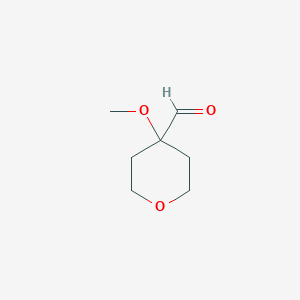
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
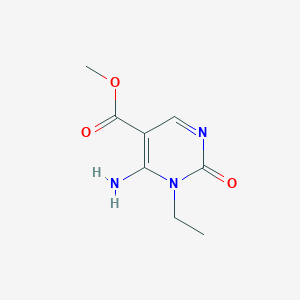
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
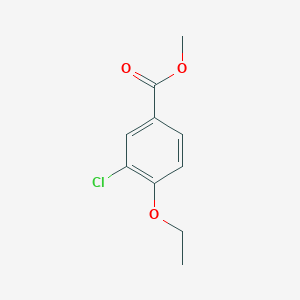
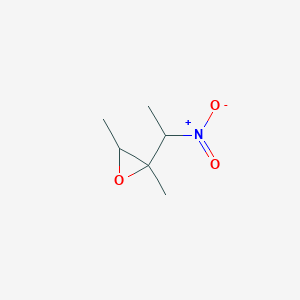
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

